molecular formula C15H25N5 B11732761 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine CAS No. 1856029-25-8

3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11732761
CAS No.: 1856029-25-8
M. Wt: 275.39 g/mol
InChI Key: NUQHAGYXVQPZGQ-UHFFFAOYSA-N
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Description

3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its dual pyrazole rings, each substituted with methyl and propyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the alkylation of 3-methyl-1-propyl-1H-pyrazole with an appropriate alkylating agent, followed by further functionalization to introduce the second pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole rings .

Scientific Research Applications

3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-propyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    3-methyl-1-phenyl-1H-pyrazole: Another pyrazole compound with a phenyl group instead of a propyl group.

    3-methyl-1-propyl-1H-pyrazol-5-amine: A related compound with an amine group at the 5-position

Uniqueness

3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern.

Properties

CAS No.

1856029-25-8

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

3-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C15H25N5/c1-5-7-19-11-15(13(4)18-19)16-10-14-9-12(3)17-20(14)8-6-2/h9,11,16H,5-8,10H2,1-4H3

InChI Key

NUQHAGYXVQPZGQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC(=NN2CCC)C

Origin of Product

United States

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